4-amino-N-pyridin-4-ylbenzamide

HDAC inhibitor Epigenetics Cancer

4-Amino-N-pyridin-4-ylbenzamide (CAS 13160-61-7) is a synthetic small-molecule benzamide derivative (MF: C₁₂H₁₁N₃O, MW: 213.24 g/mol, SMILES: O=C(NC1=CC=NC=C1)C2=CC=C(N)C=C2) featuring a primary aniline at the para-position and a 4-pyridyl amide substituent. Available commercially at ≥95% purity, it serves as a versatile building block and a key pharmacophore in the design of histone deacetylase (HDAC) inhibitors and kinase-targeted probes.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 13160-61-7
Cat. No. B3034001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-pyridin-4-ylbenzamide
CAS13160-61-7
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N
InChIInChI=1S/C12H11N3O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,13H2,(H,14,15,16)
InChIKeyOFDWCWIFJWMZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-pyridin-4-ylbenzamide (CAS 13160-61-7) | Chemical Identity & Baseline Profile


4-Amino-N-pyridin-4-ylbenzamide (CAS 13160-61-7) is a synthetic small-molecule benzamide derivative (MF: C₁₂H₁₁N₃O, MW: 213.24 g/mol, SMILES: O=C(NC1=CC=NC=C1)C2=CC=C(N)C=C2) featuring a primary aniline at the para-position and a 4-pyridyl amide substituent . Available commercially at ≥95% purity, it serves as a versatile building block and a key pharmacophore in the design of histone deacetylase (HDAC) inhibitors and kinase-targeted probes .

Why Generic Substitution Fails for 4-Amino-N-pyridin-4-ylbenzamide (CAS 13160-61-7)


Seemingly minor structural changes in the benzamide core profoundly alter biological target engagement. For instance, a single substitution at the 4-aminopyridine benzamide scaffold can shift potency by orders of magnitude, as demonstrated in the lead optimization of TYK2 inhibitors starting from this architecture [1]. Similarly, N-(pyridin-2-yl)benzamides are generally more active than N-(pyridin-3-yl)benzamides in antimycobacterial assays, underscoring that the position of the heterocyclic nitrogen dictates target recognition and cannot be interchanged generically [2]. The 4-aminophenyl motif is also essential for zinc-binding group interactions in HDAC inhibition, with even modest modifications to the aromatic ring resulting in markedly different selectivity profiles [3].

Quantitative Evidence for 4-Amino-N-pyridin-4-ylbenzamide (CAS 13160-61-7)


HDAC2 Inhibition Potency: 4-Amino-N-pyridin-4-ylbenzamide vs. Tacedinaline (CI-994)

4-Amino-N-pyridin-4-ylbenzamide demonstrates nanomolar binding affinity for HDAC2, with a Ki of 73 nM in a biochemical assay using full-length FLAG-tagged human HDAC2 [1]. This represents a significant potency advantage over the clinical-stage class I HDAC inhibitor Tacedinaline (CI-994), which exhibits an IC50 of 0.9–1.2 µM for HDAC1/2/3 [2]. The ~12-fold greater affinity suggests that the 4-aminopyridylbenzamide scaffold may serve as a more efficient zinc-binding warhead than the phenylenediamine motif found in CI-994.

HDAC inhibitor Epigenetics Cancer

TYK2 Inhibitor Scaffold Utility: 4-Aminopyridine Benzamide as a Validated Lead Template

The 4-aminopyridine benzamide scaffold, from which 4-amino-N-pyridin-4-ylbenzamide is the simplest prototype, has been validated as a starting point for potent, selective, and orally bioavailable TYK2 inhibitors in a structure-guided lead optimization campaign [1]. Starting from lead molecule 3, the team achieved compound 37 with a Ki of 1.6 nM against TYK2, demonstrating that the core scaffold is capable of delivering picomolar kinase affinity when appropriately functionalized [2]. This establishes the parent compound as a privileged scaffold for kinase inhibitor design, contrasting with simple 4-aminobenzamide analogs that lack the pyridine hinge-binding motif.

TYK2 inhibitor JAK/STAT Autoimmune disease

Antimycobacterial Activity: N-Pyridin-4-yl vs. N-Pyrazinylbenzamide Isosteres

N-Pyridylbenzamides were systematically compared to N-pyrazinylbenzamides as antimycobacterial agents in a thesis study that tested activity against M. tuberculosis H37Ra, M. smegmatis, and M. aurum [1]. While N-pyrazinylbenzamides generally demonstrated superior potency (MIC = 3.13–6.25 µg/mL for optimized derivatives), certain N-pyridin-4-ylbenzamide derivatives showed greater efficacy against M. smegmatis, indicating a species-specific selectivity advantage for the pyridine isostere [2]. The most potent N-pyridylbenzamide derivative identified, N-(6-chloropyridin-2-yl)-4-methylbenzamide, achieved an MIC of 15.625 µg/mL, establishing a benchmark for scaffold optimization [3].

Antimycobacterial Tuberculosis Isostere

Physicochemical Differentiation: Calculated LogP vs. Tacedinaline (CI-994) and 4-Aminobenzamide

4-Amino-N-pyridin-4-ylbenzamide possesses calculated lipophilicity (LogP approx. 1.2–1.5) and molecular weight (213.24 g/mol) that occupy a favorable window for fragment-based drug discovery [1]. This is substantially lower than the clinical HDAC inhibitors Tacedinaline (MW: 269.73; CLogP: ~2.5) and Entinostat (MW: 376.41; CLogP: ~3.5), offering a distinct advantage in ligand efficiency calculations [2]. Compared to the simple 4-aminobenzamide fragment (MW: 136.15, CLogP: 0.5), this compound introduces a pyridine hydrogen bond acceptor without excessive lipophilicity gain, maintaining a balanced profile suitable for subsequent vectorial elaboration.

Drug-likeness Lipophilicity Lead optimization

Structural Confirmation: Identity Verification by SMILES, Molecular Weight, and Supplier Purity Benchmarks

The unambiguous structural identity of 4-amino-N-pyridin-4-ylbenzamide is confirmed by its canonical SMILES representation: O=C(NC1=CC=NC=C1)C2=CC=C(N)C=C2 (MF: C₁₂H₁₁N₃O, MW: 213.24 g/mol) . Multiple vendors provide this compound at purities ranging from 95% to 98%, with storage recommended at 2–8°C in sealed, dry conditions . The MDL identifier MFCD01919948 provides an additional cross-reference for procurement verification [1].

Quality control Analytical chemistry Procurement

Best Application Scenarios for 4-Amino-N-pyridin-4-ylbenzamide (CAS 13160-61-7)


HDAC Inhibitor Lead Generation with Improved Ligand Efficiency

Researchers developing class I HDAC inhibitors can leverage the 73 nM HDAC2 Ki of 4-amino-N-pyridin-4-ylbenzamide and its favorable molecular weight (213 g/mol) to design ligands with superior ligand efficiency relative to older clinical candidates such as Tacedinaline (IC50 0.9 µM; MW 270) [1][2]. The 4-aminopyridylbenzamide zinc-binding group offers a compact warhead amenable to fragment elaboration without premature molecular-weight inflation.

TYK2 Kinase Probe Development via Scaffold Elaboration

Medicinal chemistry teams targeting the TYK2 JH1 domain can use 4-amino-N-pyridin-4-ylbenzamide as a validated hinge-binding scaffold, following the lead optimization path documented in Liang et al. (2013), where iterative substitution at the 2- and 6-positions of the benzamide ring yielded low-nanomolar TYK2 inhibitors with oral bioavailability [3]. The parent compound provides a structurally characterized starting point (PDB: 4GJ2, 4GII) for structure-based drug design.

Species-Selective Antimycobacterial Screening

Investigators exploring isosteric replacements in antimycobacterial drug discovery can employ N-pyridin-4-ylbenzamides as pyrazine isosteres. Evidence from comparative MIC screening indicates that pyridine derivatives can outperform pyrazine analogs specifically against M. smegmatis, enabling targeted campaigns against non-tuberculous mycobacteria [4].

Chemical Biology Tool for Epigenetic Target Profiling

Chemical biologists constructing focused compound libraries for epigenetic target deconvolution can incorporate 4-amino-N-pyridin-4-ylbenzamide as an HDAC-biased probe, capitalizing on its documented HDAC2 affinity and the commercial availability of the compound at ≥95% purity from multiple independent suppliers .

Quote Request

Request a Quote for 4-amino-N-pyridin-4-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.